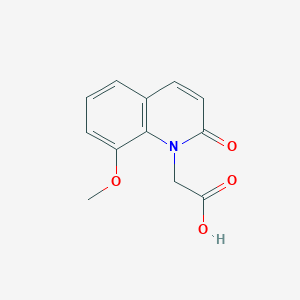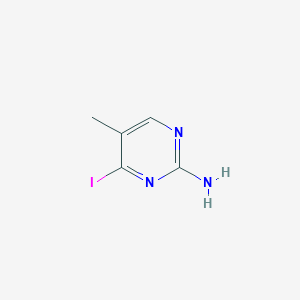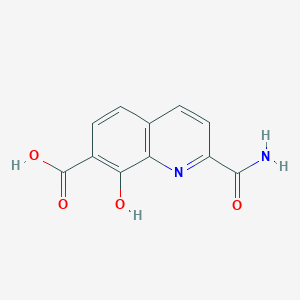
2-(3,4-Diethoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Diethoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-diethoxyphenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities. The presence of the diethoxyphenyl group enhances its chemical properties, making it a valuable compound for various scientific applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3,4-Diethoxyphenyl)pyrrolidin beinhaltet typischerweise die Reaktion von 3,4-Diethoxybenzaldehyd mit Pyrrolidin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von 2-(3,4-Diethoxyphenyl)pyrrolidin kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme zur Überwachung der Reaktionsbedingungen und der Produktreinigung kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3,4-Diethoxyphenyl)pyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Diethoxyphenylgruppe kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Diethoxyphenyl)pyrrolidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Wird aufgrund seiner Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(3,4-Diethoxyphenyl)pyrrolidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2-(3,4-Diethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(3,4-Dimethoxyphenyl)pyrrolidin: Ähnliche Struktur, jedoch mit Methoxygruppen anstelle von Ethoxygruppen.
2-(3,4-Dihydroxyphenyl)pyrrolidin: Enthält Hydroxygruppen anstelle von Ethoxygruppen.
2-(3,4-Dimethylphenyl)pyrrolidin: Besitzt Methylgruppen anstelle von Ethoxygruppen.
Einzigartigkeit
2-(3,4-Diethoxyphenyl)pyrrolidin ist aufgrund des Vorhandenseins der Diethoxyphenylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Dies macht sie zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen diese Eigenschaften von Vorteil sind.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-(3,4-diethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-3-16-13-8-7-11(10-14(13)17-4-2)12-6-5-9-15-12/h7-8,10,12,15H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
VZRXOVZPEITVTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2CCCN2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)



![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)

![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)
![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)



![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)
